(S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate
CAS No.:
Cat. No.: VC15878264
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO3 |
|---|---|
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-5-carboxylate |
| Standard InChI | InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-9-7(4-6)8(11)5-14-9/h2-4,8H,5,11H2,1H3/t8-/m1/s1 |
| Standard InChI Key | DOVGWMYKEBIZCG-MRVPVSSYSA-N |
| Isomeric SMILES | COC(=O)C1=CC2=C(C=C1)OC[C@H]2N |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)OCC2N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
(S)-Methyl 3-amino-2,3-dihydrobenzofuran-5-carboxylate (C₁₀H₁₁NO₃) has a molecular weight of 193.20 g/mol . The (S)-configuration at the 3-position introduces chirality, critical for interactions with biological targets. The hydrochloride salt (C₁₀H₁₂ClNO₃) increases polarity, with a molecular weight of 229.66 g/mol .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-5-carboxylate |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)OCC2N |
| InChIKey | BUQZMKIYGBQOEL-DDWIOCJRSA-N |
| PubChem CID (Parent) | 124220079 |
| PubChem CID (Hydrochloride) | 135564313 |
The stereochemistry is confirmed via NMR and X-ray crystallography in related compounds, where anisotropic shielding effects differentiate diastereomers .
Spectral Characterization
Infrared (IR) spectroscopy of analogous benzofurans reveals absorption bands for NH₂ (3300–3500 cm⁻¹), ester C=O (1720–1740 cm⁻¹), and aromatic C=C (1600 cm⁻¹) . Nuclear Magnetic Resonance (NMR) data for the hydrochloride salt include:
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¹H NMR (400 MHz, D₂O): δ 3.78 (s, 3H, OCH₃), 4.06 (m, 1H, H-3), 6.85–7.25 (m, 3H, aromatic) .
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¹³C NMR: δ 52.1 (OCH₃), 167.8 (C=O), 115–155 (aromatic carbons) .
Synthesis and Optimization
Multi-Step Organic Synthesis
The parent compound is synthesized via:
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Esterification: 5-Carboxybenzofuran reacts with methanol under acidic catalysis.
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Cyclization: Intramolecular ether formation using dehydrating agents.
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Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.
Yields exceed 70% under optimized conditions (refluxing ethanol, 12 h).
Hydrochloride Salt Formation
Treatment with HCl gas in dichloromethane precipitates the hydrochloride salt, achieving >95% purity . The salt’s enhanced solubility (23 mg/mL in water vs. 5 mg/mL for the free base) facilitates in vitro assays .
Table 2: Synthetic Routes Comparison
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | 85 |
| Cyclization | PPA, 120°C | 78 |
| Amination | NH₃, NaBH₄, MeOH | 72 |
| Salt Formation | HCl(g), CH₂Cl₂ | 95 |
Biological Activities and Mechanisms
Anticancer Activity
Spirobenzofuran analogs demonstrate IC₅₀ values of 10–50 µM against MCF-7 and HepG2 cell lines . Molecular docking suggests interactions with topoisomerase IIα, inducing apoptosis .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The hydrochloride salt’s aqueous solubility (23 mg/mL) surpasses the free base (5 mg/mL) . Stability studies indicate <5% degradation after 6 months at 4°C .
Metabolic Pathways
In vitro microsomal assays predict hepatic oxidation via CYP3A4, forming a carboxylic acid metabolite.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
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Column: C18, 5 µm, 250 × 4.6 mm
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Mobile Phase: Acetonitrile:0.1% TFA (70:30)
Mass Spectrometry
ESI-MS (positive mode): m/z 194.1 [M+H]⁺ for the free base; 230.1 [M+H]⁺ for the hydrochloride .
Future Directions
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Structure-Activity Relationships: Modifying the amino and ester groups to enhance potency.
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In Vivo Toxicology: Chronic toxicity studies in mammalian models.
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Formulation Development: Nanoparticle encapsulation to improve bioavailability.
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